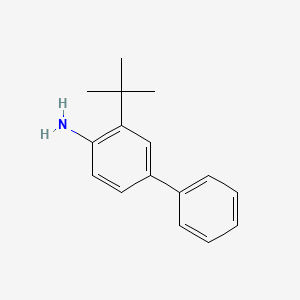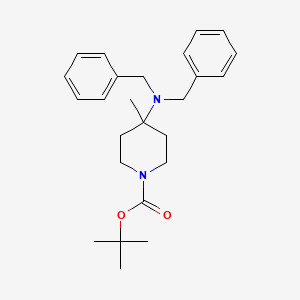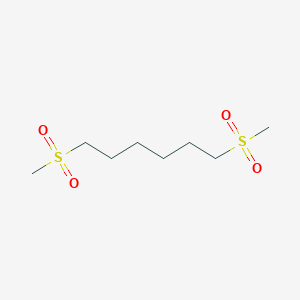
1,6-Bis(methylsulfonyl)hexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,6-Bis(methylsulfonyl)hexane is an organic compound with the molecular formula C8H18O4S2 It is characterized by the presence of two methylsulfonyl groups attached to a hexane backbone
Preparation Methods
1,6-Bis(methylsulfonyl)hexane can be synthesized through several methods. One common synthetic route involves the reaction of hexane-1,6-diol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, resulting in the formation of this compound .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
1,6-Bis(methylsulfonyl)hexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfide groups.
Substitution: The methylsulfonyl groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions include sulfone and sulfide derivatives .
Scientific Research Applications
1,6-Bis(methylsulfonyl)hexane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1,6-Bis(methylsulfonyl)hexane involves its interaction with specific molecular targets. The compound can inhibit certain enzymes and signaling pathways, leading to its observed biological effects. For example, it has been shown to inhibit SOX2 signaling, induce cell cycle arrest, and suppress cell viability in cancer cells .
Comparison with Similar Compounds
1,6-Bis(methylsulfonyl)hexane can be compared with similar compounds such as:
1,6-Bis(methylsulfinyl)hexane: This compound has similar structural features but contains sulfinyl groups instead of sulfonyl groups.
Methylsulfonylmethane: Known for its use as a dietary supplement, this compound has a simpler structure with only one sulfonyl group.
The uniqueness of this compound lies in its dual sulfonyl groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
15394-34-0 |
|---|---|
Molecular Formula |
C8H18O4S2 |
Molecular Weight |
242.4 g/mol |
IUPAC Name |
1,6-bis(methylsulfonyl)hexane |
InChI |
InChI=1S/C8H18O4S2/c1-13(9,10)7-5-3-4-6-8-14(2,11)12/h3-8H2,1-2H3 |
InChI Key |
LTKSDJDRDVGDHS-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)CCCCCCS(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


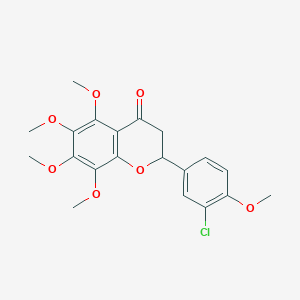
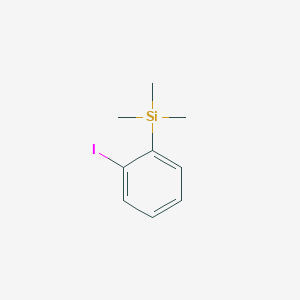

![3-[4-(cyclopropylmethyl)piperazin-1-yl]-1H-1,2,4-triazol-5-amine](/img/structure/B14132389.png)
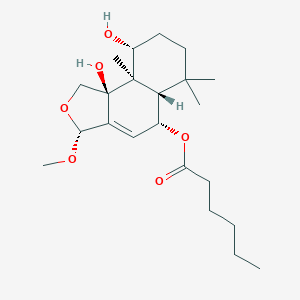

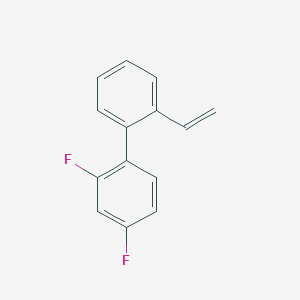
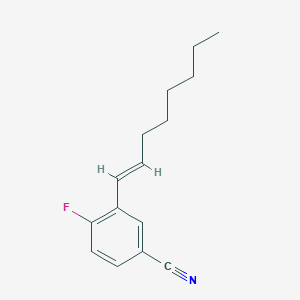
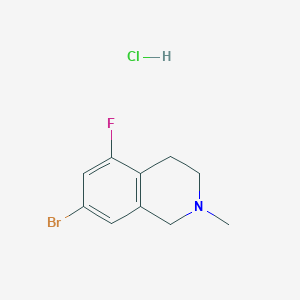
![(3S,10R,13R,17R)-17-[(E)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B14132432.png)

